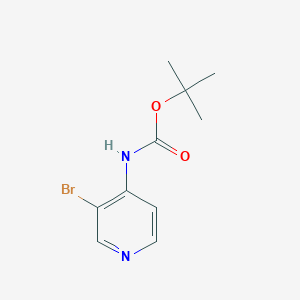

tert-Butyl (3-bromopyridin-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-bromopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPLNTUECLIOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443829 | |

| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257937-08-9 | |

| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of tert-Butyl (3-bromopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-Butyl (3-bromopyridin-4-yl)carbamate, a key intermediate in the development of novel therapeutics. This document details the synthetic pathways, experimental protocols, and characterization of the target compound and its precursor.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the bromine atom and the Boc-protected amine on the pyridine ring allows for diverse chemical modifications, making it a crucial component in the synthesis of complex biologically active molecules. The bromine atom can participate in various cross-coupling reactions, while the protected amine provides a site for further functionalization after deprotection. Carbamate-containing compounds have shown a wide range of biological activities and are present in several approved drugs.[1] This guide outlines the reliable synthesis of this versatile intermediate, starting from commercially available materials.

Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process. The first step involves the bromination of 4-aminopyridine to produce the key intermediate, 4-amino-3-bromopyridine. The second step is the protection of the amino group of 4-amino-3-bromopyridine with a tert-butoxycarbonyl (Boc) group.

References

An In-depth Technical Guide to tert-Butyl (3-bromopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (3-bromopyridin-4-yl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its precursors and closely related isomers to provide a thorough and practical resource.

Chemical Properties

This compound is a halogenated and Boc-protected aminopyridine derivative. The presence of the bromo- and tert-butoxycarbonylamino- functional groups on the pyridine ring makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in drug discovery.

Table 1: Chemical and Physical Properties of this compound and a Key Isomer

| Property | This compound | N-Boc-3-amino-4-bromopyridine (Isomer) |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol | 273.13 g/mol |

| CAS Number | Not available | Not available |

| Appearance | Expected to be a solid | White solid |

| Melting Point | Not available | 108–109 °C |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | Soluble in ethyl acetate. |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the Boc group's tert-butyl protons (a singlet around 1.5 ppm), and the N-H proton of the carbamate.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon attached to the bromine atom being significantly influenced. The carbonyl carbon of the Boc group and the carbons of the tert-butyl group will also have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum of the isomeric N-Boc-3-amino-4-bromopyridine shows characteristic peaks at 3228 cm⁻¹ (N-H stretch), 1727 cm⁻¹ (C=O stretch of the carbamate), and other bands corresponding to the aromatic pyridine ring.[1]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns consistent with the loss of the Boc group and other fragments.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step sequence starting from 4-aminopyridine.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Amino-3-bromopyridine

Methodology:

This protocol is adapted from a literature procedure for the bromination of 4-aminopyridine.[2]

-

To a solution of 4-aminopyridine (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours, while protecting the reaction from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield 4-amino-3-bromopyridine.

Step 2: Boc Protection of 4-Amino-3-bromopyridine

Methodology:

This is a general procedure for the tert-butoxycarbonylation of aminopyridines.[3][4]

-

Dissolve 4-amino-3-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents).

-

Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to catalyze the reaction.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

Reactivity and Applications in Drug Development

This compound is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the bromine atom and the protective nature of the Boc group.

Caption: Reactivity and synthetic utility of this compound.

Cross-Coupling Reactions

The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, including aryl, heteroaryl, and alkyl groups. This makes the compound a key intermediate for creating diverse chemical libraries for drug screening.

Boc Group Manipulation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This allows for the selective unmasking of the amino group at a later stage of a synthesis to introduce further functionality.

Potential Biological Significance

While there is no specific biological data for this compound, its core structure, 4-aminopyridine, is a known potassium channel blocker used in the treatment of multiple sclerosis.[5] Derivatives of 4-aminopyridine are of significant interest in neuroscience and for the development of new therapeutics for neurological disorders.[5][6][7] The 3-bromo-4-(Boc-amino)pyridine scaffold can serve as a crucial starting material for the synthesis of novel 4-aminopyridine analogs with potentially improved pharmacological profiles.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis is achievable through a straightforward bromination and Boc-protection sequence. The strategic placement of the bromo and protected amino groups on the pyridine ring provides a versatile platform for the synthesis of a wide array of more complex molecules, making it a compound of interest for researchers in medicinal chemistry and drug development. Further research into the specific properties and applications of this compound is warranted.

References

- 1. This compound , Package: 10g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 2. parchem.com [parchem.com]

- 3. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]

- 4. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

Technical Guide: tert-Butyl (3-bromopyridin-4-yl)carbamate (CAS: 257937-08-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-Butyl (3-bromopyridin-4-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical properties, a detailed synthetic protocol, and its primary applications, with a focus on its role in the development of kinase inhibitors.

Chemical Properties and Data

This compound is a brominated pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This strategic protection renders the molecule stable and highly versatile for further chemical modifications, particularly in cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 257937-08-9 | N/A |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 108-109 °C (for isomer N-Boc-3-amino-4-bromopyridine) | [1] |

Table 2: Spectroscopic Data (Representative for N-Boc-halopyridine scaffold)

| Type | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.31 (s, 1H), 8.10 (d, J = 5.2 Hz, 1H), 7.45 (d, J = 5.2 Hz, 1H), 6.83 (bs, 1H), 1.54 (s, 9H) (for isomer N-Boc-3-amino-4-bromopyridine) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4 (for isomer N-Boc-3-amino-4-bromopyridine) | [1] |

| IR (KBr pellet) | 3228, 3125, 1974, 1727, 1568, 1456, 1164 cm⁻¹ (for isomer N-Boc-3-amino-4-bromopyridine) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-aminopyridine. The first step involves the bromination of the pyridine ring, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 4-Amino-3-bromopyridine

Experimental Protocol:

To a solution of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL) at 0 °C, N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) was added in portions while protecting the reaction from light. The reaction mixture was then stirred at room temperature for 24 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and filtered. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine as a light yellow solid (Yield: 91.4%).[2]

Step 2: Synthesis of this compound

Representative Experimental Protocol:

This protocol is based on the general procedure for the Boc-protection of aminopyridines.

To a solution of 4-amino-3-bromopyridine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) is added. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to facilitate the reaction. The reaction is stirred at room temperature for several hours until completion, which can be monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

The bromopyridine scaffold of this compound serves as a versatile platform for the synthesis of kinase inhibitors. The bromine atom can be readily substituted with various aryl or heteroaryl groups via Suzuki coupling to explore the chemical space around the pyridine core and optimize interactions with the target kinase's ATP-binding site. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized to introduce additional pharmacophoric elements that can enhance potency, selectivity, and pharmacokinetic properties.

References

Technical Guide: tert-Butyl (3-bromopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-4-yl)carbamate, a key intermediate in pharmaceutical research and development. The document details its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Core Compound Data

This compound is a pyridinylcarbamate compound valued for its utility as a building block in the synthesis of complex bioactive molecules.[1][2] Its structure incorporates a Boc-protected amine on a brominated pyridine ring, making it a versatile reagent for various coupling reactions.

| Property | Value | Reference |

| Molecular Weight | 273.13 g/mol | [3][4][5] |

| Molecular Formula | C10H13BrN2O2 | [3][4][6][7] |

| CAS Number | 257937-08-9 | [3][4][8][9] |

| Canonical SMILES | C(C)(C)(C)OC(NC1=C(C=NC=C1)Br)=O | [3] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis Protocol

The primary method for the synthesis of this compound involves the N-Boc protection of 4-amino-3-bromopyridine. This reaction is a standard procedure in organic synthesis, providing a high yield of the desired product.

Experimental Protocol: N-Boc Protection of 4-amino-3-bromopyridine[10]

Materials:

-

4-amino-3-bromopyridine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

A solution of 4-amino-3-bromopyridine (10.0 g, 57.803 mmol) is prepared in THF (500 ml).

-

To this stirred solution, triethylamine (8.8 g, 86.705 mmol) is added, followed by Boc anhydride (37.89 g, 173.410 mmol).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Following the reaction, the mixture is poured into water (700 ml).

-

The aqueous layer is extracted with ethyl acetate (2 x 500 ml).

-

The combined organic layers are then concentrated to yield this compound.

This straightforward protocol offers an efficient route to the target compound, which is crucial for its subsequent use in multi-step syntheses.

Applications in Drug Development

This compound is a significant intermediate in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

The bromine atom on the pyridine ring serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

This compound has been utilized as a key building block in the development of inhibitors for several important kinase targets:

-

DYRK1A and DYRK1B Inhibitors: These kinases are implicated in neurodegenerative disorders like Alzheimer's disease, as well as in certain cancers and metabolic disorders.[10]

-

Wild type c-kit Inhibitors: The c-kit kinase is a receptor tyrosine kinase that is a master regulator of mast cell survival and function. Inhibitors of wild type c-kit are being investigated for the treatment of a range of allergic and inflammatory disorders.[2]

The general workflow for utilizing this intermediate in drug discovery is outlined below.

References

- 1. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]

- 2. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]

- 3. 257937-08-9|this compound|BLD Pharm [bldpharm.com]

- 4. coolpharm.com [coolpharm.com]

- 5. This compound | 257937-08-9 [sigmaaldrich.com]

- 6. This compound|CAS 257937-08-9|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 7. echemi.com [echemi.com]

- 8. 257937-08-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. CAS 257937-08-9: tert-butyl N-(3-bromo-4-pyridyl)carbamate [cymitquimica.com]

- 10. US10927106B2 - Benzothiazole derivatives as DYRK1 inhibitors - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (3-bromopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and a detailed experimental protocol for the synthesis of tert-butyl (3-bromopyridin-4-yl)carbamate. This compound serves as a valuable building block in medicinal chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) Data

The structural characterization of this compound has been established through ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shifts (δ) in parts per million (ppm) referenced to a standard solvent signal.

Table 1: ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 9.31 | s | - | 1H | Pyridine H-2 |

| 8.10 | d | 5.2 | 1H | Pyridine H-6 |

| 7.45 | d | 5.2 | 1H | Pyridine H-5 |

| 6.83 | bs | - | 1H | NH |

| 1.54 | s | - | 9H | C(CH₃)₃ |

s = singlet, d = doublet, bs = broad singlet

Table 2: ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C=O |

| 144.3 | Pyridine C-2 |

| 142.3 | Pyridine C-6 |

| 133.9 | Pyridine C-4 |

| 127.1 | Pyridine C-5 |

| 122.2 | Pyridine C-3 |

| 82.1 | C (CH₃)₃ |

| 28.4 | C(C H₃)₃ |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-aminopyridine. The key steps involve the protection of the amino group followed by directed ortho-metalation and subsequent bromination.[1]

Step 1: Synthesis of N-Boc-3-aminopyridine

-

To a solution of 3-aminopyridine in isopropanol, add di-tert-butyl dicarbonate (Boc₂O).

-

The reaction mixture is stirred at room temperature overnight.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in methyl tert-butyl ether and washed with water.

-

The organic layer is separated, dried, and concentrated to yield N-Boc-3-aminopyridine, which can be further purified by recrystallization.[1]

Step 2: Synthesis of this compound

-

A solution of N-Boc-3-aminopyridine in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A strong base, such as n-butyllithium, is added dropwise to facilitate directed ortho-metalation at the C4 position of the pyridine ring.

-

After stirring for a defined period, 1,2-dibromoethane is added as the bromine source.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to afford this compound as a solid.[1]

Synthesis Workflow

The logical progression of the synthesis is illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Solubility of tert-Butyl (3-bromopyridin-4-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility of tert-butyl (3-bromopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines detailed experimental protocols for its determination, provides a structure for data presentation, and illustrates relevant experimental workflows.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | Solid | [1][2] |

| CAS Number | 1060813-11-7 | [1] |

Predicted Solubility Profile

Based on the structure of this compound, which contains both a polar carbamate group and a bromopyridine ring, as well as a nonpolar tert-butyl group, its solubility is expected to vary across different organic solvents. A qualitative prediction is provided below. It is imperative to confirm these predictions with quantitative experimental data.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High to Moderate | Solvents like DMF and DMSO are likely to be effective due to their ability to interact with the polar carbamate and pyridine functionalities. |

| Ethers | Moderate | Solvents like THF may provide moderate solubility. |

| Alcohols | Moderate to Low | Solvents like methanol and ethanol may show some solubility but could be limited by the nonpolar regions of the molecule. |

| Halogenated | Moderate | Solvents like dichloromethane (DCM) are expected to be reasonably good solvents. |

| Nonpolar | Low to Insoluble | Solvents like hexanes and toluene are expected to be poor solvents. |

Quantitative Solubility Data

A systematic study to quantify the solubility of this compound is essential for its application in synthesis and formulation. The following table should be populated with experimentally determined data.

| Solvent | Molarity (mol/L) at 25°C | g/L at 25°C | mg/mL at 25°C |

| N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile (ACN) | Data to be determined | Data to be determined | Data to be determined |

| Methanol (MeOH) | Data to be determined | Data to be determined | Data to be determined |

| Ethanol (EtOH) | Data to be determined | Data to be determined | Data to be determined |

| Isopropanol (IPA) | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate (EtOAc) | Data to be determined | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined | Data to be determined |

| Hexanes | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following experimental protocols are recommended.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.[3]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial to ensure that undissolved solid will remain at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Sample Analysis: Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dilute the sample with a suitable solvent and analyze the concentration of the solute using a pre-validated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the solubility based on the concentration of the saturated solution.

Method 2: High-Throughput Screening (HTS) Method

This method allows for a more rapid, albeit potentially less precise, determination of solubility.

Materials:

-

This compound

-

Selected organic solvents

-

96-well plates

-

Automated liquid handler

-

Plate shaker

-

Plate reader (e.g., UV-Vis)

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

In a 96-well plate, add a small, fixed amount of the stock solution to each well.

-

Evaporate the solvent to leave a thin film of the compound.

-

Add a range of different solvents to the wells.

-

Seal the plate and shake for a set period (e.g., 2-4 hours) at a controlled temperature.

-

Measure the absorbance of each well using a plate reader to determine the concentration of the dissolved compound.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Role in Synthetic Pathway

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for drug discovery. The carbamate group serves as a protecting group for the amine, which can be deprotected under acidic conditions to reveal the free amine for further functionalization. The bromo-substituent on the pyridine ring allows for various cross-coupling reactions.

Caption: Synthetic Utility of the Target Compound.

Applications in Drug Development

The carbamate functional group is a common motif in medicinal chemistry.[4][5] It can act as a stable amide bond isostere and is found in numerous approved drugs. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[5] The bromopyridine moiety is a versatile handle for introducing molecular diversity through various cross-coupling reactions, making this compound a valuable building block in the synthesis of novel therapeutic agents.[2]

Safety Information

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. tert-butyl N-[(3-broMopyridin-4-yl)Methyl]carbaMate [cymitquimica.com]

- 2. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Deep Dive into tert-Butyl (3-bromopyridin-4-yl)carbamate in Drug Discovery

For Immediate Release

In the intricate landscape of pharmaceutical research and development, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex drug molecules. This technical guide provides an in-depth analysis of tert-butyl (3-bromopyridin-4-yl)carbamate , a key building block whose structural features offer a gateway to a diverse range of pharmaceutically relevant scaffolds, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, reactivity, and application in medicinal chemistry.

Core Properties and Synthesis

This compound is a stable, solid compound that serves as a bifunctional synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle for the 4-amino group of the pyridine ring, while the bromine atom at the 3-position provides a versatile site for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions.

The synthesis of this intermediate is a two-step process commencing with the regioselective bromination of 4-aminopyridine, followed by the protection of the amino group.

Table 1: Synthesis of this compound - Key Data

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromination of 4-aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to RT | 24 | 91.4 |

| 2 | Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | Room Temperature | 48 | 70 |

Experimental Protocols

Step 1: Synthesis of 4-amino-3-bromopyridine

To a stirring mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL) at 0 °C, N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) is added in portions, ensuring the reaction is protected from light. Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and filtered. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by flash column chromatography using a silica gel stationary phase and a dichloromethane/methanol (20:1) eluent to yield 4-amino-3-bromopyridine as a light yellow solid (33.2 g, 91.4% yield).[1]

Step 2: Synthesis of this compound

In a suitable reaction vessel, 4-amino-3-bromopyridine (1.0 g, 5.78 mmol) is dissolved in tetrahydrofuran (THF) (10 mL). To this solution, N,N-Diisopropylethylamine (DIPEA) (1.1 mL, 6.36 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1.39 g, 6.36 mmol) are added sequentially. The reaction mixture is then stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino substituents at the 3-position of the pyridine ring, a common structural motif in kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide range of boronic acids or esters. This reaction is instrumental in constructing biaryl and heteroaryl scaffolds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines. This is a powerful tool for accessing substituted aminopyridines, which are prevalent in many biologically active molecules.

Logical Workflow: Synthesis and Derivatization

The following diagram illustrates the synthetic pathway to this compound and its subsequent derivatization through common cross-coupling reactions.

Caption: Synthetic route to and derivatization of the target intermediate.

Case Study: A Gateway to Kinase Inhibitors

While specific examples in the public domain directly utilizing this compound are often proprietary, its structural motif is highly relevant to the synthesis of kinase inhibitors. For instance, the related 3-halo-4-aminopyrazole scaffold is a key component in the synthesis of various kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The following workflow illustrates a representative synthetic route to a hypothetical kinase inhibitor core, demonstrating the strategic importance of this intermediate.

Caption: A representative workflow for the synthesis of a kinase inhibitor core.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The ability to readily synthesize diverse libraries of compounds based on the 3,4-substituted pyridine scaffold, facilitated by intermediates like this compound, is crucial for the discovery of novel and potent kinase inhibitors.

Conclusion

This compound is a strategically important synthetic intermediate that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its straightforward preparation and amenability to a range of powerful cross-coupling reactions make it an invaluable tool for medicinal chemists and drug development professionals. The ability to efficiently construct substituted aminopyridine cores, which are central to many kinase inhibitors, underscores the significance of this compound in the ongoing quest for novel therapeutics.

References

The Strategic Role of the Boc Protecting Group in the Synthesis and Functionalization of tert-Butyl (3-bromopyridin-4-yl)carbamate

A Technical Guide for Researchers in Organic Synthesis and Drug Discovery

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness under a variety of reaction conditions and its facile, acid-labile removal.[1][2] In the context of the bifunctional molecule, tert-Butyl (3-bromopyridin-4-yl)carbamate, the Boc group transcends its simple protective role. It serves as a critical modulator of reactivity, enabling selective functionalization of the pyridine ring, which is a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the function of the Boc group in this specific compound, complete with experimental protocols, quantitative data, and logical workflows to assist researchers in its effective application.

Core Functions of the Boc Group in this compound

The primary roles of the Boc group in this compound are multifaceted:

-

Amine Protection: The most fundamental role is to decrease the nucleophilicity and basicity of the 4-amino group, preventing it from undergoing undesired side reactions such as alkylation, acylation, or acting as a base in subsequent transformations.[3] This protection converts the reactive amine into a stable carbamate.[1]

-

Modulation of Electronic Properties: The electron-withdrawing nature of the Boc group influences the electronic landscape of the pyridine ring, impacting the regioselectivity of subsequent reactions.

-

Enabling Selective C-C and C-N Bond Formation: The presence of the Boc group is instrumental in facilitating modern cross-coupling reactions at the C3 position, leveraging the bromo substituent. This allows for the introduction of a wide array of substituents, a key strategy in the generation of compound libraries for drug discovery.

Synthesis of this compound

The synthesis of the title compound commences with the commercially available 4-amino-3-bromopyridine. The protection of the amino group is achieved through a standard procedure using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of 4-amino-3-bromopyridine

A general procedure for the Boc protection of an aminopyridine involves dissolving the amine in a suitable solvent, such as dichloromethane or tetrahydrofuran, and treating it with Boc₂O in the presence of a base.[3][4]

Reaction Scheme:

Procedure:

-

To a solution of 4-amino-3-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (1.1 eq.) and triethylamine (1.2 eq.).

-

The reaction mixture is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 4-amino-3-bromopyridine | N/A |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3] |

| Base | Triethylamine (TEA) or DMAP | [3][4] |

| Solvent | THF or Dichloromethane (DCM) | [3][4] |

| Typical Yield | >90% | [4] |

The Role of the Boc Group in Directing Further Functionalization

The Boc-protected amine in conjunction with the pyridine nitrogen can act as a directing group in metalation reactions. However, in the case of this compound, the primary role of the Boc group is to enable selective cross-coupling reactions by passivating the amino group and utilizing the existing bromo substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With the 4-amino group protected, the bromine at the 3-position is the reactive site for palladium-catalyzed cross-coupling with various boronic acids or esters.[5][6] This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Reaction Workflow: Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

The reaction mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

The mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

| Coupling Partner | Catalyst | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Typically >80% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Typically >80% |

| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Typically >70% |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.[2] The Boc group is crucial here as it prevents the starting material from acting as the amine coupling partner. This allows for the selective reaction of the C-Br bond with a primary or secondary amine to form a diaminopyridine derivative after deprotection.

Reaction Workflow: Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

A mixture of this compound (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq.) is placed in a Schlenk tube.[7]

-

The tube is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 80-110 °C.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Yield |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Typically >85% |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | Typically >75% |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | Typically >80% |

Deprotection of the Boc Group

The final step in many synthetic sequences involving this compound is the removal of the Boc group to unmask the 4-amino functionality. This is typically achieved under acidic conditions.[3]

Reaction Scheme: Boc Deprotection

Experimental Protocol: General Procedure for Boc Deprotection

-

The Boc-protected pyridine derivative is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added.

-

The reaction mixture is stirred at room temperature for 1-4 hours.

-

The solvent and excess acid are removed under reduced pressure.

-

The residue is neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the deprotected amine.

Spectroscopic Data of a Key Isomer: tert-Butyl (4-bromopyridin-3-yl)carbamate

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.31 (s, 1H), 8.10 (d, J = 5.2 Hz, 1H), 7.45 (d, J = 5.2 Hz, 1H), 6.83 (bs, 1H), 1.54 (s, 9H).[8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4.[8] |

| IR (KBr pellet, cm⁻¹) | 3228, 3125, 1974, 1727, 1568, 1456, 1164.[8] |

| Melting Point | 108-109 °C.[8] |

Conclusion

The Boc protecting group plays a pivotal and strategic role in the chemistry of this compound. Its ability to deactivate the 4-amino group is critical for enabling selective and high-yielding palladium-catalyzed cross-coupling reactions at the 3-position. This allows for the synthesis of a diverse range of substituted 4-aminopyridine derivatives, which are valuable building blocks in the development of new pharmaceutical agents. The straightforward, acid-labile deprotection of the Boc group further enhances its utility, making it an indispensable tool for researchers in the field.

References

- 1. rsc.org [rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl (3-bromopyridin-4-yl)carbamate: Synthesis, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl (3-bromopyridin-4-yl)carbamate, a key building block in synthetic and medicinal chemistry. Due to the scarcity of readily available commercial sources for this specific isomer, this document focuses on a probable synthetic route, providing a detailed experimental protocol for its preparation via the tert-butoxycarbonyl (Boc) protection of 3-bromo-4-aminopyridine. Additionally, information on commercially available isomers is presented to aid researchers in sourcing related starting materials.

Commercial Availability

As of late 2025, dedicated commercial suppliers for this compound (CAS 319837-33-9) are not widely listed in major chemical supplier databases. While a listing for the compound from "Laibo Chem" has been noted, the absence of a confirming CAS number warrants caution. Researchers are advised to perform direct inquiries with custom synthesis providers for procurement.

In contrast, several isomers of bromo-Boc-aminopyridine are commercially available and may serve as alternative starting points or for comparative studies. The table below summarizes these readily available isomers.

| Compound Name | CAS Number | Notes |

| tert-Butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | Commercially available from multiple suppliers. |

| tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 | Commercially available from multiple suppliers. |

| tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate | 1060813-11-7 | A structurally related isomer. |

| tert-Butyl (4-bromopyridin-3-yl)methylcarbamate | 1353962-22-7 | A structurally related isomer. |

Synthesis of this compound

The synthesis of this compound can be achieved through the Boc protection of 3-bromo-4-aminopyridine. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed in the presence of a base to facilitate the deprotonation of the amine and neutralize the resulting acidic byproducts.

General Reaction Scheme

Caption: Boc protection of 3-bromo-4-aminopyridine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of aminopyridines.[1][2][3][4]

Materials:

-

3-bromo-4-aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-bromo-4-aminopyridine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous THF or DCM. Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of (Boc)₂O: Cool the reaction mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (1.1-1.5 eq) to the stirred solution. The (Boc)₂O can be added as a solid in portions or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue to stir for 2-16 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Experimental Workflow

Caption: General workflow for the synthesis and purification.

Applications in Drug Discovery and Organic Synthesis

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules. The bromo- and Boc-protected amino functionalities allow for sequential and regioselective modifications.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic substitution, which can be further modulated by the electronic nature of other substituents.

-

Deprotection and Further Functionalization: The Boc group can be easily removed under acidic conditions to liberate the free amine, which can then be used in subsequent reactions such as amide bond formation, alkylation, or sulfonylation.

Signaling Pathway Diagram (Hypothetical Application)

The following diagram illustrates a hypothetical signaling pathway where a downstream kinase inhibitor, synthesized using a pyridinyl-based scaffold derived from this compound, could act.

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

stability and storage of tert-Butyl (3-bromopyridin-4-yl)carbamate

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (3-bromopyridin-4-yl)carbamate

Introduction

This technical guide provides comprehensive information on the (CAS No. 257937-08-9). This compound is a key intermediate in synthetic organic chemistry, widely utilized in the development of novel pharmaceutical agents. Understanding its stability profile is critical for ensuring its quality, shelf-life, and optimal use in research and drug development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-BOC-amino-3-bromopyridine, N-Boc-4-amino-3-bromopyridine |

| CAS Number | 257937-08-9[1][2][3] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[2][4] |

| Molecular Weight | 273.13 g/mol [2] |

| Structure |

|

(Note: A chemical structure image would be placed here in a full whitepaper)

Stability Profile

While specific quantitative stability studies on this compound are not extensively available in public literature, its stability can be inferred from the chemical nature of its functional groups: the N-Boc protecting group and the bromopyridine core.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant potential degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is well-known for its lability under acidic conditions.[5] The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[6][7] This intermediate readily decarboxylates to yield the free amine, 3-bromo-4-aminopyridine, and carbon dioxide gas.[6][8] This reaction is typically rapid when conducted with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]

Other Potential Stress Factors

-

Thermal Stress : While generally stable at recommended storage temperatures, prolonged exposure to high temperatures may lead to decomposition.

-

Photostability : As a substituted pyridine derivative, there is a potential for photosensitivity. Direct exposure to UV or high-intensity light should be avoided.

-

Oxidative Stress : The compound may be susceptible to degradation by strong oxidizing agents.

-

Incompatibilities : Contact with strong acids and strong oxidizing agents should be avoided.[2]

Hazardous Decomposition Products

Upon combustion or thermal decomposition, the compound may release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).

Storage Recommendations

Proper storage is essential to maintain the integrity and purity of the compound. The following conditions are based on supplier safety data sheets and knowledge of similar chemical structures.

| Parameter | Recommended Condition | Citation |

| Temperature | 2°C to 8°C (Refrigerated) | [3][4] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | [4] |

| Light | Protect from light | |

| Moisture | Keep container tightly closed in a dry and well-ventilated place | [2] |

| Incompatibilities | Store away from strong acids and strong oxidizing agents | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability of this compound. These are standard methodologies used in the pharmaceutical industry.

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the intrinsic stability of the compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

Withdraw and neutralize samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for 24 hours.

-

Withdraw samples for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours.

-

Dissolve samples taken at intervals in a suitable solvent for analysis.

-

-

Photostability:

-

Expose a solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter (in accordance with ICH Q1B guidelines).[10]

-

Keep a control sample protected from light.

-

-

Sample Analysis: Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 4.2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the parent compound from any potential degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

-

Injection Volume: 10 µL.

Data Evaluation:

-

Assess peak purity of the parent compound in all stressed samples using the PDA detector.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

-

Identify and quantify any significant degradation products (impurities).

Visualizations

The following diagrams illustrate the key workflows and chemical pathways discussed in this guide.

References

- 1. keyorganics.net [keyorganics.net]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

The Core Reactivity of 3-Bromopyridine Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Bromopyridine and its derivatives are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their unique electronic properties and versatile reactivity allow for the strategic introduction of the pyridine moiety, a common scaffold in a vast array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of 3-bromopyridine, focusing on key transformations including transition-metal-catalyzed cross-coupling reactions, nucleophilic and electrophilic aromatic substitutions, and directed ortho-metalation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key chemical transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

3-Bromopyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These transformations are foundational in the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 3-bromopyridine and organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1]

Quantitative Data: Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88 |

| 4 | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | Reflux | 4 | 95 |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

-

Materials: 3-Bromopyridine (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₃PO₄ (2.0 mmol, 2.0 equiv), 1,4-Dioxane (4 mL), Water (1 mL).

-

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-phenylpyridine.

-

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-Butyl (3-bromopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of tert-butyl (3-bromopyridin-4-yl)carbamate with various aryl- and heteroarylboronic acids. This reaction is a crucial transformation in medicinal chemistry for the synthesis of 3-aryl-4-(Boc-amino)pyridines, which are key intermediates in the development of novel therapeutics.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[2] For substrates like this compound, the Boc-protecting group on the amine is generally stable under typical Suzuki coupling conditions and helps to modulate the electronic properties of the pyridine ring.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of aminobromopyridines, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 85 | 16 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 12 | 88-96 |

Note: The data presented in this table is representative of Suzuki couplings with similar aminobromopyridine substrates and should be considered as a starting point for optimization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (3-bromopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl (3-bromopyridin-4-yl)carbamate. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-substituted 4-(Boc-amino)pyridin-3-amine derivatives. These products are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner.[2]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.[2]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-substituted aminopyridine product, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[2]

Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium center, which can impede the catalytic cycle. The appropriate selection of a sterically hindered and electron-rich phosphine ligand is therefore critical to modulate the reactivity and stability of the palladium catalyst.[3]

Data Presentation: Representative Reaction Conditions for Amination of Bromopyridines

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical reaction conditions and outcomes for the amination of structurally similar bromopyridines with various amines. These examples provide a strong starting point for the optimization of the target reaction.

| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 | [4] |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 88 | General Protocol |

| 3-Bromopyridine-D4 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 92 | [4] |

| 4-Bromotoluene | n-Hexylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS (1.5) | THF | 80 | 18 | 85 | [5] |

| 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 90 | 24 | 78 | General Protocol |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Optimization of the palladium source, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

-

Addition of Reactants: Add this compound and the amine to the Schlenk tube.

-

Solvent Addition: Seal the tube, and then evacuate and backfill with an inert gas (this cycle should be repeated three times). Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-(Boc-amino)pyridin-3-amine.[4]

Example Protocol: Amination with Aniline

This example protocol is based on typical conditions for the amination of bromopyridines.

Reagents:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (10 mL)

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and NaOtBu (135 mg).

-

Add this compound (289 mg) to the tube.

-

Seal the tube, then evacuate and backfill with argon (repeat three times).

-

Add anhydrous toluene (10 mL) followed by aniline (0.11 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. research.rug.nl [research.rug.nl]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling with tert-Butyl (3-bromopyridin-4-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4] These application notes provide a detailed protocol for the Sonogashira coupling of tert-butyl (3-bromopyridin-4-yl)carbamate, a key intermediate in the synthesis of various biologically active compounds.

Reaction Principle: The reaction proceeds via a dual catalytic cycle.[1] The palladium cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide species from the terminal alkyne, which increases the reaction rate.[1]

Caption: General scheme for the Sonogashira coupling reaction.

Data Presentation: Optimized Reaction Conditions

The successful Sonogashira coupling of bromopyridine derivatives is dependent on the careful selection of catalysts, ligands, bases, and solvents. The following table summarizes typical conditions optimized for related substrates, which serve as an excellent starting point for the coupling with this compound.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 72 - 96 | [2] |

| 2 | Pd(OAc)₂ (3.0) | XPhos (6.0) | None (Copper-free) | Et₃N | MeCN | 110 | - | 98 (conversion) | [5] |

| 3 | PdCl₂(PPh₃)₂ (5.0) | - | CuI (5.0) | Et₃N | DMF | 65 | - | 71 - 95 | [6] |

| 4 | Pd(PhCN)₂Cl₂ (2.0) | P(t-Bu)₃ (4.0) | None (Copper-free) | Cs₂CO₃ | Dioxane | RT | - | - | [4] |

| 5 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | None (Copper-free) | TMP | DMSO | RT | 2 | up to 97 | [7] |

Abbreviations: PPh₃ = Triphenylphosphine; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; Et₃N = Triethylamine; DMF = Dimethylformamide; MeCN = Acetonitrile; RT = Room Temperature; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-4 eq)

-

Anhydrous, degassed solvent (e.g., DMF, THF, or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Deionized water

-